molecular formula C22H20N6O4 B2891471 ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 893935-10-9

ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2891471
CAS No.: 893935-10-9
M. Wt: 432.44
InChI Key: KGWGCMJCEZFCKW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolopyrimidine core, which is fused with a benzoate ester and an acetamido group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. The m-tolyl group is introduced via electrophilic aromatic substitution reactions.

The acetamido group is then attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. Finally, the benzoate ester is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the triazolopyrimidine core, potentially converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazolopyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can be compared with other triazolopyrimidine derivatives:

    Similar Compounds: 7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, 7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.

    Uniqueness: The presence of the benzoate ester and acetamido groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)15-7-9-16(10-8-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-6-4-5-14(2)11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGCMJCEZFCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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